molecular formula C4H5F4NO B2637597 2,2,6,6-Tetrafluoromorpholine CAS No. 65502-95-6

2,2,6,6-Tetrafluoromorpholine

Cat. No. B2637597
CAS RN: 65502-95-6
M. Wt: 159.084
InChI Key: YACLYCZXSSPAII-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrafluoromorpholine is a chemical compound with the molecular formula C4H5F4NO and a molecular weight of 159.08 . This compound is used as a reagent in the synthesis of an orally available ATR inhibitor BAY 1895344, which may be useful in preclinical tumor models .


Molecular Structure Analysis

The IUPAC name for 2,2,6,6-Tetrafluoromorpholine is the same as its common name . The InChI code for this compound is 1S/C4H5F4NO/c5-3(6)1-9-2-4(7,8)10-3/h9H,1-2H2 .


Physical And Chemical Properties Analysis

2,2,6,6-Tetrafluoromorpholine is a solid substance . It has a molecular weight of 159.08 .

Scientific Research Applications

Fluorination Reagents

2,2,6,6-Tetrafluoromorpholine is relevant in the context of fluorinating agents. Aminodifluorosulfinium salts, such as morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), are used as crystalline fluorinating agents. These reagents are more stable and easier to handle compared to other fluorinating agents. They effectively convert alcohols to alkyl fluorides and carbonyls to gem-difluorides, with selectivity and reduced side products compared to traditional reagents (L’Heureux et al., 2010).

Catalysts in Organic Synthesis

Metal tetrafluoroborates, including those with morpholine, are used as catalysts in epoxide ring-opening reactions with amines. These catalysts facilitate high yields and excellent selectivity under solvent-free conditions. The catalytic efficiency and regioselectivity depend on the electronic and steric factors of the epoxide and the pKa of the amine, indicating a role of "electrophile nucleophile dual activation" (Pujala, Rana, & Chakraborti, 2011).

Phosphorus-Fluorine Chemistry

In phosphorus-fluorine chemistry, compounds like tetrafluoro(phenyl)phosphorane are studied for their reaction with molecules containing morpholine. These studies involve understanding the crystal and molecular structure of the resulting products, providing insights into the interactions and structural configurations in this area of chemistry (John, Schmutzler, & Sheldrick, 1974).

Organic Light Emitting Diodes (OLEDs)

Tetrafluoromorpholine derivatives are investigated in the context of organic light-emitting diodes (OLEDs). The stability and degradation processes of blue-emitting phosphorescent materials used in OLEDs are analyzed, with the focus on understanding the chemical reactions of these materials under different conditions (Seifert et al., 2013).

Chemosensors

Tetrafluoromorpholine derivatives are also used in the development of chemosensors. For example, 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, a novel chemosensor, has been developed for selective identification of Pd2+ ions. These chemosensors display high selectivity and sensitivity, with potential applications in environmental monitoring and analytical chemistry (Shally et al., 2020).

properties

IUPAC Name

2,2,6,6-tetrafluoromorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4NO/c5-3(6)1-9-2-4(7,8)10-3/h9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLYCZXSSPAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65502-95-6
Record name 2,2,6,6-tetrafluoromorpholine
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